molecular formula C11H23NO2 B1529770 Tert-butyl 2-(aminomethyl)-4-methylpentanoate CAS No. 1196887-90-7

Tert-butyl 2-(aminomethyl)-4-methylpentanoate

Cat. No.: B1529770
CAS No.: 1196887-90-7
M. Wt: 201.31 g/mol
InChI Key: CXGQRBFVHKDJJK-UHFFFAOYSA-N
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Description

Tert-butyl 2-(aminomethyl)-4-methylpentanoate: . Esters are commonly used in a variety of applications, including as solvents, plasticizers, and in the synthesis of pharmaceuticals and fragrances. This particular ester features a tert-butyl group, an aminomethyl group, and a 4-methylpentanoate moiety, making it a versatile compound in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(aminomethyl)-4-methylpentanoate typically involves the esterification of 2-(aminomethyl)-4-methylpentanoic acid with tert-butanol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, at elevated temperatures to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactors equipped with efficient mixing and temperature control systems to ensure consistent product quality. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-(aminomethyl)-4-methylpentanoate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or amide.

  • Reduction: Reduction reactions can convert the ester to the corresponding alcohol or amine.

  • Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like ammonia (NH3) or amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acid or amide derivatives.

  • Reduction: Alcohols or amines.

  • Substitution: Amides, esters, or other substituted derivatives.

Scientific Research Applications

Chemical Synthesis and Organic Chemistry

Tert-butyl 2-(aminomethyl)-4-methylpentanoate is primarily utilized as an intermediate in the synthesis of more complex organic molecules. It plays a crucial role in the preparation of peptides and other biologically active compounds, making it valuable in medicinal chemistry. The compound's ability to participate in substitution reactions and its stability under various conditions enhance its utility in synthetic pathways.

Synthetic Routes

  • Preparation : The synthesis typically involves the reaction of tert-butyl alcohol with specific reagents under controlled conditions to ensure high purity and yield. Common methods include using continuous flow reactors for industrial-scale production.

Biological Research Applications

In biological contexts, this compound has been employed to study enzyme mechanisms and protein interactions. Its reactivity allows researchers to investigate various biochemical pathways, particularly those involving amino acid metabolism.

Mechanistic Studies

  • Enzyme Interactions : The compound has been shown to interact with enzymes such as leucine dehydrogenase, facilitating the conversion of trimethylpyruvate to L-tert-leucine. This interaction is significant for understanding metabolic pathways and cellular signaling processes.
  • Cellular Effects : Research indicates that it may influence the phosphorylation of mTORC1 substrates, which are critical for cell growth and metabolism. These effects can vary based on dosage, highlighting its potential therapeutic implications.

Pharmaceutical Applications

This compound is being explored for its potential therapeutic applications. Its role as a precursor in the synthesis of pharmaceutical agents positions it as a candidate for drug development.

Case Studies

  • Therapeutic Potential : Studies have indicated that this compound may serve as an effective agent in treating conditions related to amino acid metabolism abnormalities. Its unique functional groups enable specific biological effects that are not observed in structurally similar compounds.

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals. Its versatility allows it to be incorporated into various manufacturing processes, contributing to the development of new materials and products.

Mechanism of Action

The mechanism by which tert-butyl 2-(aminomethyl)-4-methylpentanoate exerts its effects depends on its specific application. In biochemical assays, the compound may act as a substrate for esterases, leading to the formation of the corresponding carboxylic acid and alcohol. The ester bond is cleaved by the enzyme, releasing the products.

Molecular Targets and Pathways Involved:

  • Esterases: Enzymes that catalyze the hydrolysis of esters.

  • Pathways: The products of ester hydrolysis can enter various metabolic pathways, depending on the specific biological context.

Comparison with Similar Compounds

  • Tert-butyl 2-(aminomethyl)-1-azepanecarboxylate: Another ester with a similar structure but a different alkyl chain length.

  • Tert-butyl N-(2-aminoethyl)carbamate: An ester with a different functional group but a similar tert-butyl moiety.

Uniqueness: Tert-butyl 2-(aminomethyl)-4-methylpentanoate is unique in its combination of functional groups, which allows for diverse reactivity and applications. Its specific structure provides distinct advantages in synthetic chemistry and industrial processes compared to similar compounds.

Biological Activity

Tert-butyl 2-(aminomethyl)-4-methylpentanoate is an amino acid derivative that has garnered attention for its biological activity, particularly in metabolic processes. This compound exhibits a range of effects on cellular functions and enzyme interactions, making it a subject of interest in biochemical research and pharmaceutical applications.

Chemical Structure and Properties

The molecular formula for this compound is C13H27N2O2. It features a tert-butyl group, an aminomethyl group, and a methylpentanoate moiety. These structural components contribute to its unique reactivity and biological properties.

Research indicates that this compound interacts with specific enzymes involved in amino acid metabolism. Notably, it has been shown to influence the activity of leucine dehydrogenase, facilitating the conversion of trimethylpyruvate to L-tert-leucine. This interaction is crucial for several cellular processes, including:

  • Protein Synthesis : The compound enhances the phosphorylation of the mTORC1 substrate p70 ribosomal S6 kinase (p70S6K), which is vital for cell growth and metabolism.
  • Leucine Uptake Inhibition : It may inhibit leucine uptake in cells expressing L-type amino acid transporter 1 (LAT1), thereby affecting metabolic functions.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description
Enzyme Interaction Modulates leucine dehydrogenase activity
Cell Growth Regulation Enhances p70S6K phosphorylation, promoting protein synthesis
Metabolic Pathway Influence Affects leucine uptake via LAT1 inhibition
Therapeutic Potential Investigated for applications in metabolic disorders and cancer treatment

Case Studies

  • Tumor Cell Growth Inhibition : In vitro studies have demonstrated that analogs of this compound can inhibit the growth of tumor cells by interfering with metabolic pathways essential for cell proliferation. For instance, certain derivatives showed significant cytotoxicity against various cancer cell lines while exhibiting minimal toxicity to normal cells.
  • Neurological Applications : The compound has also been explored for its potential therapeutic effects in neurological disorders. Research indicates that it may serve as a precursor in the synthesis of neuroprotective agents, highlighting its relevance in medicinal chemistry.

Comparative Analysis

To further understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound Name CAS Number Structural Features Unique Aspects
(R)-Di-tert-butyl 2-aminopentanedioate hydrochloride172793-31-6Contains two tert-butyl groupsPrimarily used in peptide synthesis
(S)-1-tert-Butyl 5-methyl 2-aminopentanedioate hydrochloride34582-33-7Features a methyl group at position fiveDifferent stereochemistry affects biological activity
(R)-5-tert-Butyl 1-methyl 2-aminopentanedioate hydrochloride16948-36-0Methyl group at position oneVaries in metabolic pathways influenced

The unique combination of functional groups in this compound allows it to exert specific biological effects not observed in these similar compounds.

Properties

IUPAC Name

tert-butyl 2-(aminomethyl)-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2/c1-8(2)6-9(7-12)10(13)14-11(3,4)5/h8-9H,6-7,12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGQRBFVHKDJJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CN)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196887-90-7
Record name tert-butyl 2-(aminomethyl)-4-methylpentanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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